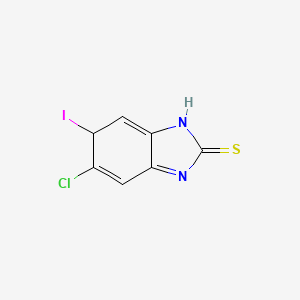![molecular formula C16H23ClN2O2 B12357671 3-[2-(diethylamino)ethyl]-1H-indol-4-ol4-acetate,monohydrochloride CAS No. 2749504-15-0](/img/structure/B12357671.png)
3-[2-(diethylamino)ethyl]-1H-indol-4-ol4-acetate,monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(diethylamino)ethyl]-1H-indol-4-ol4-acetate, monohydrochloride is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Vorbereitungsmethoden
The synthesis of 3-[2-(diethylamino)ethyl]-1H-indol-4-ol4-acetate, monohydrochloride involves several steps. One common method involves the reaction of 3-(2-bromoethyl)-1H-indole with diethylamine in the presence of a base such as potassium carbonate. The resulting product is then acetylated using acetic anhydride to form the acetate derivative. Finally, the compound is converted to its monohydrochloride salt by treatment with hydrochloric acid .
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
3-[2-(diethylamino)ethyl]-1H-indol-4-ol4-acetate, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding indole-4-carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to produce the corresponding indole-4-ol derivatives.
Common reagents and conditions used in these reactions include organic solvents such as dichloromethane, ethanol, and toluene, as well as catalysts like palladium on carbon for hydrogenation reactions . Major products formed from these reactions include various substituted indole derivatives with potential biological activities .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 3-[2-(diethylamino)ethyl]-1H-indol-4-ol4-acetate, monohydrochloride involves its interaction with specific molecular targets and pathways. The indole moiety of the compound can bind to various receptors and enzymes, modulating their activity. For example, it may act as an agonist or antagonist at serotonin receptors, influencing neurotransmission and potentially exhibiting psychoactive effects . Additionally, the compound may inhibit certain enzymes involved in inflammatory pathways, contributing to its anti-inflammatory properties .
Vergleich Mit ähnlichen Verbindungen
3-[2-(diethylamino)ethyl]-1H-indol-4-ol4-acetate, monohydrochloride can be compared with other similar compounds, such as:
3-[2-(diethylamino)ethyl]-7-hydroxy-4-methylcoumarin hydrochloride: This compound shares a similar diethylaminoethyl group but has a coumarin instead of an indole moiety.
3-[2-(N,N-diethyl-N-methylammonium)ethyl]-7-methoxy-4-methylcoumarin: This compound is a nonfluorescent probe used to monitor enzyme inhibition in biological assays.
The uniqueness of 3-[2-(diethylamino)ethyl]-1H-indol-4-ol4-acetate, monohydrochloride lies in its indole structure, which imparts distinct biological activities and potential therapeutic applications compared to coumarin derivatives .
Eigenschaften
CAS-Nummer |
2749504-15-0 |
|---|---|
Molekularformel |
C16H23ClN2O2 |
Molekulargewicht |
310.82 g/mol |
IUPAC-Name |
[3-[2-(diethylamino)ethyl]-1H-indol-4-yl] acetate;hydrochloride |
InChI |
InChI=1S/C16H22N2O2.ClH/c1-4-18(5-2)10-9-13-11-17-14-7-6-8-15(16(13)14)20-12(3)19;/h6-8,11,17H,4-5,9-10H2,1-3H3;1H |
InChI-Schlüssel |
DLUXGDNEKOMIDY-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCC1=CNC2=C1C(=CC=C2)OC(=O)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 2-cyano-3-[(2,3,4-trifluorophenyl)amino]prop-2-enoate](/img/structure/B12357596.png)
![1-(Propan-2-yl)-3-oxabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B12357604.png)
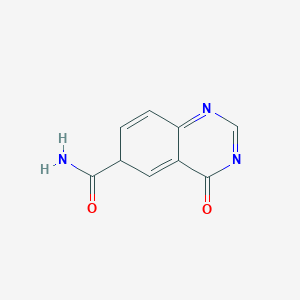
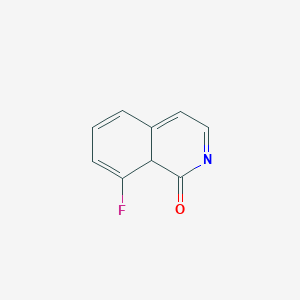
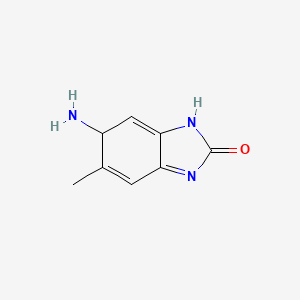
![methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-4-sulfobutanoate](/img/structure/B12357649.png)
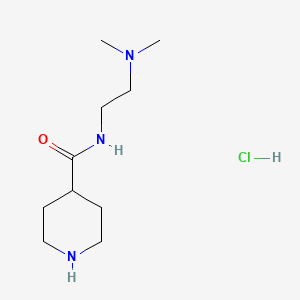
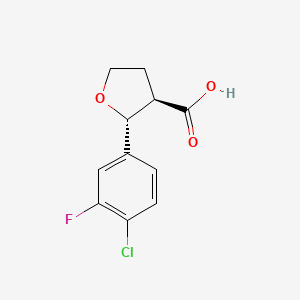
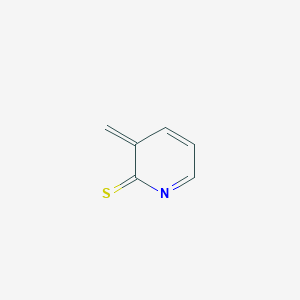
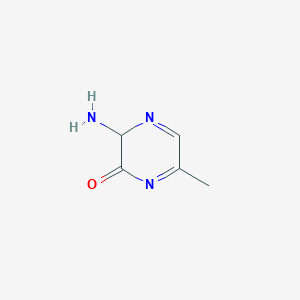
![9bH-thieno[2,3-c]isoquinolin-5-one](/img/structure/B12357675.png)
![1-[ethyl(methyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide](/img/structure/B12357677.png)
